molecular formula C11H11FO3 B12281804 Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate

Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12281804
M. Wt: 210.20 g/mol
InChI Key: YOSZRAOBJPZONH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate is then subjected to reduction of the nitro group to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:

Comparison with Similar Compounds

Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3

InChI Key

YOSZRAOBJPZONH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)F

Origin of Product

United States

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